Dimethyl (3-methoxy-2-oxopropyl)phosphonate
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Overview
Description
Dimethyl (3-methoxy-2-oxopropyl)phosphonate is an organic compound with the molecular formula C6H13O5P. It is a phosphonate ester that is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-methoxy-2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of trialkyl phosphites with haloacetones. For instance, the reaction between trialkyl phosphites and chloroacetone can yield the desired compound . The reaction conditions typically involve heating the reactants in the presence of a solvent such as toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methoxy-2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (3-methoxy-2-oxopropyl)phosphonate has several applications in scientific research:
Biology: It is employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: It serves as a flame retardant and plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of dimethyl (3-methoxy-2-oxopropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, it can interfere with metabolic pathways by inhibiting key enzymes involved in those pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Used in the Seyferth-Gilbert homologation reaction.
Dimethyl (2-oxopropyl)phosphonate: Utilized in the synthesis of phosphorylated heterocycles.
Uniqueness
Dimethyl (3-methoxy-2-oxopropyl)phosphonate is unique due to its methoxy group, which imparts different chemical properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the methoxy group plays a crucial role in the reaction mechanism .
Properties
Molecular Formula |
C6H13O5P |
---|---|
Molecular Weight |
196.14 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-methoxypropan-2-one |
InChI |
InChI=1S/C6H13O5P/c1-9-4-6(7)5-12(8,10-2)11-3/h4-5H2,1-3H3 |
InChI Key |
SMGURJQPNXWSTL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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